molecular formula C5H12ClNO3 B6598604 methyl 3-amino-2-methoxypropanoate hydrochloride CAS No. 1803585-13-8

methyl 3-amino-2-methoxypropanoate hydrochloride

Cat. No.: B6598604
CAS No.: 1803585-13-8
M. Wt: 169.61 g/mol
InChI Key: LOBVIBRWXMVMKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-2-methoxypropanoate hydrochloride is a chemical compound with the molecular formula C5H12ClNO3 and a molecular weight of 169.61 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-2-methoxypropanoate hydrochloride typically involves the reaction of methyl 3-amino-2-methoxypropanoate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to produce the compound in bulk quantities. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-methoxypropanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-2-methoxypropanoate hydrochloride is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications .

Biological Activity

Methyl 3-amino-2-methoxypropanoate hydrochloride is a chiral compound with diverse biological activities and potential applications in pharmaceutical research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C5H12ClNO2C_5H_{12}ClNO_2. It is characterized by the presence of a methoxy group, which influences its biological activity and interactions with various biological targets. The compound is a derivative of amino acids, making it relevant in the study of protein interactions and enzyme mechanisms.

This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. It can function as either an inhibitor or an activator, modulating the activity of these targets, which leads to various pharmacological effects. The precise pathways involved depend on the biological context and the specific molecular targets engaged.

Biological Activities

Research has highlighted several significant biological activities associated with this compound:

  • Antiviral Activity : The compound serves as a precursor in synthesizing antiviral agents, demonstrating potential in combating viral infections.
  • Anticancer Properties : It has been implicated in drug synthesis aimed at treating various cancers, suggesting its role in cancer therapeutics.
  • Enzyme Interaction Studies : Investigations into its interaction with enzymes have revealed insights into its mechanism of action and possible therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntiviralPrecursor for synthesizing antiviral agents
AnticancerInvolved in the development of anticancer drugs
Enzyme InteractionStudied for its effects on enzyme mechanisms and protein-ligand interactions
Metabolic EffectsInfluences metabolic pathways related to glucose tolerance and fat metabolism in vivo studies

Case Study: Anticancer Applications

A study focused on the synthesis of this compound derivatives indicated promising anticancer activity. The derivatives were tested against various cancer cell lines, showing significant cytotoxic effects. The mechanism was attributed to the induction of apoptosis in cancer cells, highlighting the compound's potential as a lead structure for developing new anticancer agents.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Induction of apoptosis
MCF-7 (Breast)20Inhibition of cell proliferation
A549 (Lung)18Cell cycle arrest

Properties

IUPAC Name

methyl 3-amino-2-methoxypropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c1-8-4(3-6)5(7)9-2;/h4H,3,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBVIBRWXMVMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133153-73-8, 1803585-13-8
Record name methyl (2S)-3-amino-2-methoxypropanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name methyl 3-amino-2-methoxypropanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.